![molecular formula C18H14ClN3O2 B5588110 N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)
N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
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Overview
Description
"N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" represents a compound with a potential interest in various fields of chemistry and materials science due to its unique structural features. Its synthesis, molecular structure, and properties might suggest applications in pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as refluxing with specific reagents like potassium tert-butoxide or the use of catalysis, for example, with rare-earth metals, are common. The synthesis may include the formation of intermediates, which are then further reacted to achieve the final compound (Saeed et al., 2010).
Molecular Structure Analysis
Structural analysis, often employing X-ray crystallography, reveals the conformation and bonding within the molecule. For compounds similar to "N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide," intramolecular hydrogen bonds and the orientations of functional groups significantly influence the molecular geometry. The molecular structure is key to understanding the compound's reactivity and interaction with other molecules (Gowda et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions at functional groups, including the amide and chlorophenyl segments. Reactions might include nucleophilic substitutions or the formation of hydrogen bonds, impacting the compound's physical and chemical behavior in different environments.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular makeup. Techniques like DFT calculations and spectral analysis (IR, NMR, UV-Vis) provide insights into the vibrational frequencies, electronic properties, and molecular orbitals, contributing to a deeper understanding of the compound's physical characteristics (Demir et al., 2016).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-8-9-17(22-21-12)24-16-7-2-4-13(10-16)18(23)20-15-6-3-5-14(19)11-15/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDFBAIWAEAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide |
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